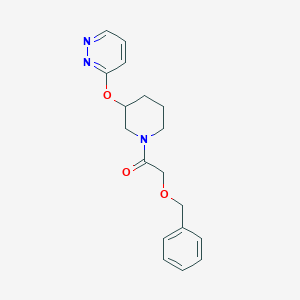![molecular formula C5H10ClN5 B2638198 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride CAS No. 2375260-34-5](/img/structure/B2638198.png)
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyridine ring, making it a valuable scaffold in medicinal chemistry and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with orthoesters, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in a solvent such as xylene, with refluxing for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar fused ring structure but differ in the specific heteroatoms and ring fusion patterns.
Tetrazolopyridines: These compounds have a similar tetrazole-pyridine fusion but may differ in the position of the fusion and the presence of additional substituents.
Uniqueness
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride is unique due to its specific ring fusion and the presence of an amine group at the 7-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c6-4-1-2-10-5(3-4)7-8-9-10;/h4H,1-3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJHKDBBRPUHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=N2)CC1N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2638117.png)

![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)
![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)




![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2638130.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2638133.png)
![Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate](/img/structure/B2638134.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea](/img/structure/B2638135.png)
